molecular formula C23H28N6O3S B2399121 N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-89-6

N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2399121
CAS RN: 872995-89-6
M. Wt: 468.58
InChI Key: KRNAIWOTBFESCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolo[4,3-b]pyridazine ring might be formed through a cyclization reaction . The thioether group could be introduced through a nucleophilic substitution reaction . The amide group might be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring is a fused ring system that incorporates both nitrogen and sulfur atoms . The presence of these heteroatoms could have significant effects on the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis or aminolysis reactions . The thioether group might be susceptible to oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and thioether could increase its solubility in polar solvents . The stability of the compound could be affected by the presence of the triazolo[4,3-b]pyridazine ring .

Scientific Research Applications

Conclusion

“N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” holds promise across energetic materials, medicinal chemistry, and synthetic design. Further research and experimentation will uncover its full potential in these diverse fields . 🌟

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, physical and chemical properties, and potential biological activities. Additionally, modifications could be made to its structure to enhance its properties or introduce new functionalities .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, depending on its specific structure and functional groups.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound could potentially exert its effects through interactions with these targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could affect multiple pathways. These could potentially include pathways related to the function of the enzymes and receptors that the compound interacts with.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies could potentially be conducted for this compound to determine its ADME properties and their impact on its bioavailability.

Result of Action

Given the potential for the compound to interact with various enzymes and receptors , it is likely that its action could result in a range of molecular and cellular effects. These could potentially include changes in enzyme activity, receptor signaling, and cellular function.

properties

IUPAC Name

N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3S/c1-32-18-9-7-16(8-10-18)23(31)24-14-13-20-27-26-19-11-12-22(28-29(19)20)33-15-21(30)25-17-5-3-2-4-6-17/h7-12,17H,2-6,13-15H2,1H3,(H,24,31)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNAIWOTBFESCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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